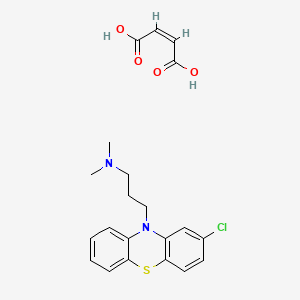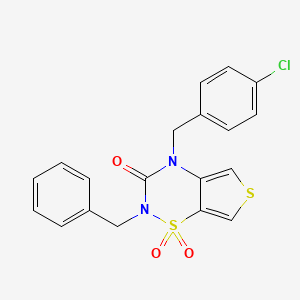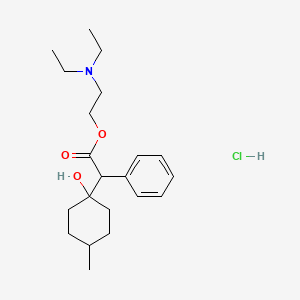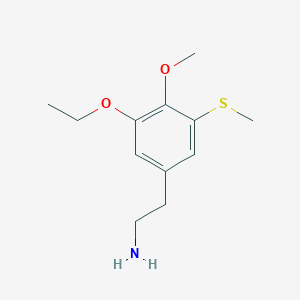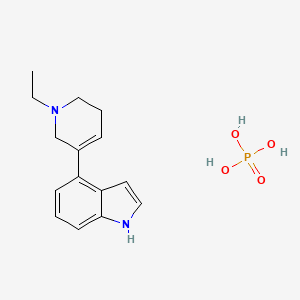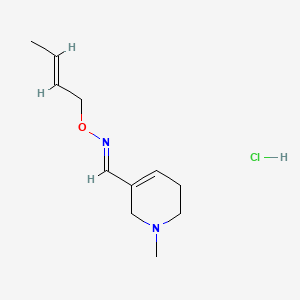
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-2-butenyloxime hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-2-butenyloxime hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure and reactivity, making it a subject of interest in chemical research and industrial applications.
Métodos De Preparación
The synthesis of 1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-2-butenyloxime hydrochloride involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the tetrahydropyridine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the carboxaldehyde group: This step often involves oxidation reactions to introduce the aldehyde functionality.
Formation of the oxime: The aldehyde group is reacted with hydroxylamine to form the oxime.
Addition of the butenyloxime group: This step involves the reaction of the oxime with butenyl derivatives under specific conditions.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-2-butenyloxime hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-2-butenyloxime hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on biological pathways and potential as a drug candidate.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-2-butenyloxime hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: This can modulate their activity and influence biological processes.
Interacting with nucleic acids: This can affect gene expression and cellular functions.
Modulating oxidative stress: The compound may influence redox balance within cells, impacting various cellular pathways.
Comparación Con Compuestos Similares
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-2-butenyloxime hydrochloride can be compared with other similar compounds, such as:
1-Methyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate: Used in organic synthesis and as a precursor for other compounds.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: A piperidine derivative and dopaminergic neurotoxin used in neurological research.
The uniqueness of this compound lies in its specific structure and reactivity, which confer distinct properties and applications compared to these similar compounds.
Propiedades
Número CAS |
139886-26-3 |
|---|---|
Fórmula molecular |
C11H19ClN2O |
Peso molecular |
230.73 g/mol |
Nombre IUPAC |
(E)-N-[(E)-but-2-enoxy]-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methanimine;hydrochloride |
InChI |
InChI=1S/C11H18N2O.ClH/c1-3-4-8-14-12-9-11-6-5-7-13(2)10-11;/h3-4,6,9H,5,7-8,10H2,1-2H3;1H/b4-3+,12-9+; |
Clave InChI |
MBQYVWAACFLRSI-ALRXLZRNSA-N |
SMILES isomérico |
C/C=C/CO/N=C/C1=CCCN(C1)C.Cl |
SMILES canónico |
CC=CCON=CC1=CCCN(C1)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


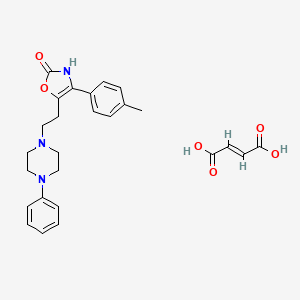
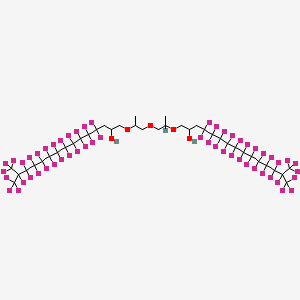
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;heptyl-(9-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)carbamic acid](/img/structure/B12752316.png)
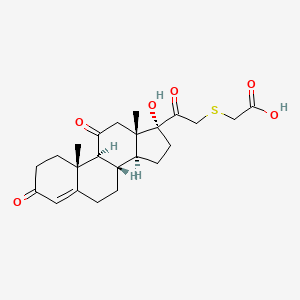
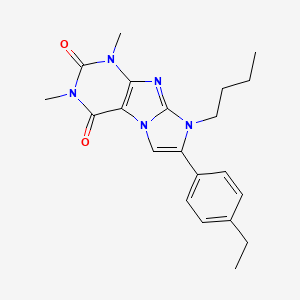
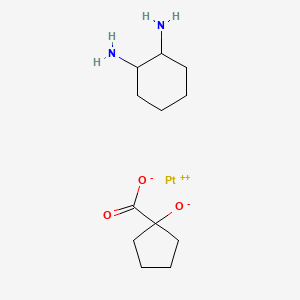
![1-[3-[[2-(dimethylaminomethyl)-3-bicyclo[2.2.1]hept-5-enyl]methoxymethyl]-2-bicyclo[2.2.1]hept-5-enyl]-N,N-dimethyl-methanamine; picric acid](/img/structure/B12752337.png)
